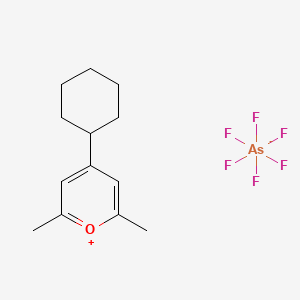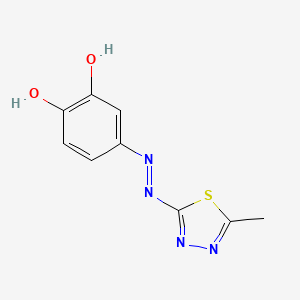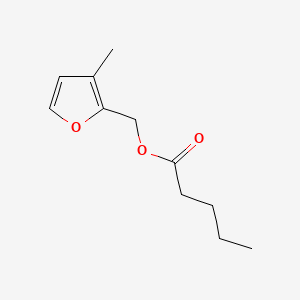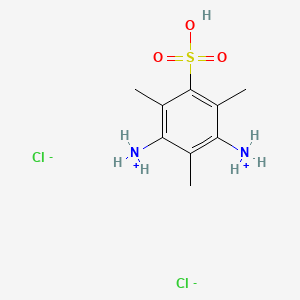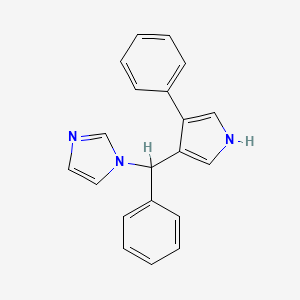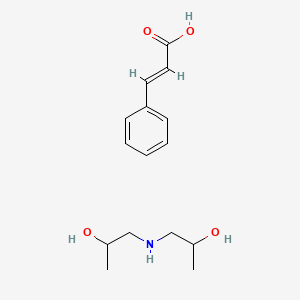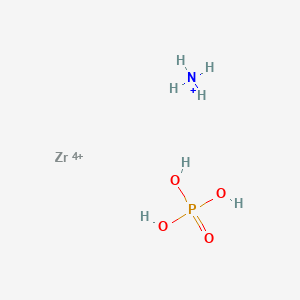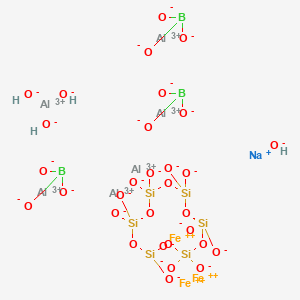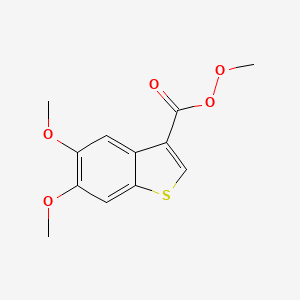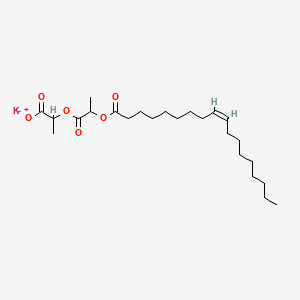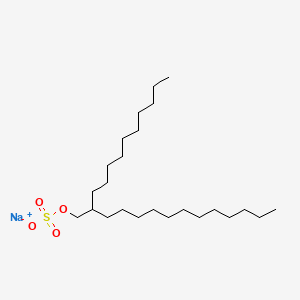
Sodium 2-decyltetradecyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-decyltetradecyl sulphate is an anionic surfactant widely used in various industrial and scientific applications. This compound is known for its ability to reduce surface tension, making it an effective agent in detergents, emulsifiers, and wetting agents. Its molecular formula is C24H49NaO4S, and it is characterized by its long hydrophobic alkyl chain and hydrophilic sulfate group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-decyltetradecyl sulphate typically involves the sulfonation of 2-decyltetradecanol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired sulfate ester .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where 2-decyltetradecanol is continuously fed and reacted with sulfur trioxide gas. The resulting product is then neutralized with sodium hydroxide to form the sodium salt. This process is optimized for high yield and purity, with continuous monitoring of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-decyltetradecyl sulphate primarily undergoes substitution reactions due to the presence of the sulfate ester group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines, which can replace the sulfate group.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize the alkyl chain, leading to the formation of carboxylic acids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the sulfate ester to the corresponding alcohol.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Sodium 2-decyltetradecyl sulphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 2-decyltetradecyl sulphate involves its interaction with lipid molecules in cell membranes. As an anionic surfactant, it disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in applications such as sclerotherapy, where it causes localized damage to endothelial cells, leading to vein sclerosis .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate: Another widely used anionic surfactant with a shorter alkyl chain.
Sodium tetradecyl sulfate: Similar in structure but with a different alkyl chain length.
Sodium lauryl sulfate: Commonly used in household cleaning products and personal care items.
Uniqueness: Sodium 2-decyltetradecyl sulphate is unique due to its longer alkyl chain, which provides enhanced surface-active properties compared to shorter-chain surfactants. This makes it particularly effective in applications requiring strong emulsification and wetting properties .
Propriétés
Numéro CAS |
94200-75-6 |
|---|---|
Formule moléculaire |
C24H49NaO4S |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
sodium;2-decyltetradecyl sulfate |
InChI |
InChI=1S/C24H50O4S.Na/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-28-29(25,26)27)21-19-17-15-12-10-8-6-4-2;/h24H,3-23H2,1-2H3,(H,25,26,27);/q;+1/p-1 |
Clé InChI |
ZMDFLAWCHZSMAU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC(CCCCCCCCCC)COS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


